3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a thieno[2,3-b]pyridine core, an amino group, and a methylphenyl moiety
Mechanism of Action
Target of Action
The primary target of 3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme . This enzyme plays a crucial role in cell motility, which is important for the invasion and dissemination of tumor cells .
Mode of Action
The compound acts as a putative inhibitor of the PLC-γ enzyme . By inhibiting this enzyme, it disrupts cell motility, thereby potentially preventing the spread of cancer cells .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It has been observed to induce a shift from lipid to glucose metabolism in cancer stem cells . This shift can have significant downstream effects, including changes in energy production and utilization within the cell .
Result of Action
The compound has demonstrated significant cytotoxicity against cancer cell lines . It induces apoptosis, or programmed cell death, in a majority of treated cells . Additionally, it has been observed to decrease the percentage of cancer stem cells in certain cell lines , which could potentially reduce tumor resistance.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with certain enzymes and proteins
Cellular Effects
Some studies suggest that it may have cytotoxic effects on certain cancer cell lines . It has been observed to induce apoptosis in these cells
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 3-Amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a thiophene derivative, and a pyridine derivative.
Introduction of the Amino Group: : The amino group can be introduced through a nitration reaction followed by reduction.
Attachment of the Methylphenyl Moiety: : This step involves a substitution reaction where the methylphenyl group is attached to the nitrogen atom of the pyridine ring.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
3-Amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions are common, where different groups can replace the existing ones on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: : The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: : It has been investigated for its potential medicinal properties, including its use as an anti-inflammatory, antioxidant, and anticancer agent.
Industry: : The compound's unique properties make it useful in the development of new materials and industrial applications.
Comparison with Similar Compounds
When compared to similar compounds, 3-Amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its unique structure and properties. Similar compounds include other thieno[2,3-b]pyridine derivatives and various amino-substituted phenyl compounds
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Properties
IUPAC Name |
3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-9-4-2-5-10(8-9)18-14(19)13-12(16)11-6-3-7-17-15(11)20-13/h2-8H,16H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPNNPGTGWQXDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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